Ac-Phe-NH2
Description
The Dual Advantages of N-Terminal Acetylation and C-Terminal Amidation
N-terminal acetylation involves the addition of an acetyl group to the N-terminal amino group. This modification effectively neutralizes the positive charge. The benefits of this are twofold:
Mimicking the Native Environment: By removing the charge, the acetylated peptide more accurately reflects the electronic environment of an amino acid residue within a protein chain. researchgate.net This allows for a more focused study of the conformational tendencies dictated by the amino acid's side chain and backbone without the interference of a charged terminus. researchgate.net
Enhanced Stability: The acetyl group provides a protective "cap" that increases the peptide's resistance to degradation by exopeptidases, which are enzymes that cleave peptides from the N-terminus. nih.gov This increased stability is crucial for many experimental applications.
C-terminal amidation is the conversion of the C-terminal carboxylic acid group to a carboxamide. This modification neutralizes the negative charge at the C-terminus. The key advantages include:
Increased Stability and Bioactivity: Similar to acetylation, amidation enhances a peptide's stability by making it less susceptible to enzymatic degradation by carboxypeptidases. nih.gov This modification is also known to be crucial for the biological activity of many peptide hormones. nih.gov
Structural Integrity: C-terminal amidation can help to stabilize secondary structures, such as α-helices, within a peptide. researchgate.net By removing the negative charge, it can prevent unfavorable electrostatic interactions and promote the formation of stabilizing intramolecular hydrogen bonds.
The synergistic effect of both modifications results in a neutral, more stable peptide that is an excellent mimic of a residue within a larger protein.
| Modification | Effect on Charge | Key Advantages |
| N-Terminal Acetylation | Neutralizes positive charge | Mimics native protein environment, Increases stability against exopeptidases. researchgate.netnih.gov |
| C-Terminal Amidation | Neutralizes negative charge | Increases stability against carboxypeptidases, Often essential for biological activity, Stabilizes secondary structures. nih.govnih.govresearchgate.net |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-acetamido-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-10(11(12)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,15)(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSBEAVFLIKKIO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224114 | |
| Record name | Acetylphenylalanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7376-90-1 | |
| Record name | Acetylphenylalanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylphenylalanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ac Phe Nh2 and Its Derivatives
Enzymatic Synthesis Approaches
Enzymatic synthesis of peptides and their derivatives offers a compelling alternative to traditional chemical methods, primarily due to its inherent selectivity and the ability to operate under mild conditions. Proteases, enzymes typically known for hydrolyzing peptide bonds, can also catalyze their formation under specific conditions, acting as transferases psu.eduresearchgate.net. This approach is particularly valuable for synthesizing compounds like Ac-Phe-NH2 derivatives, which are often challenging to produce with high purity and stereochemical integrity via conventional routes.
α-Chymotrypsin-Catalyzed Condensation Reactions
Alpha-chymotrypsin (α-chymotrypsin), a serine protease, exhibits a strong specificity for cleaving or forming peptide bonds involving aromatic amino acids such as tyrosine, tryptophan, and phenylalanine psu.eduwikipedia.org. In enzymatic peptide synthesis, α-chymotrypsin functions as a transferase, facilitating the transfer of an acyl group from an acyl donor to an amino acid nucleophile psu.edu. This process involves the formation of an acyl-enzyme intermediate psu.edu.
Research has demonstrated the efficacy of α-chymotrypsin in synthesizing various dipeptide derivatives where an N-acetylated phenylalanine derivative serves as the acyl donor. For instance, N-acetyl-phenylalanine-glycinamide (N-Ac-Phe-Gly-NH2) has been successfully synthesized from N-acetyl phenylalanine ethyl ester (N-Ac-Phe-OEt) and glycinamide, catalyzed by α-chymotrypsin in biphasic systems acs.orgacs.orgnih.govresearchgate.net. Similarly, N-Ac-Phe-Tyr-NH2, a peptide with angiotensin I-converting enzyme (ACE) inhibitory activity, was synthesized via an α-chymotrypsin-catalyzed condensation reaction between N-acetyl phenylalanine ethyl ester and tyrosinamide researchgate.netnih.gov.
Optimization of Reaction Parameters in Enzymatic Systems
Optimizing reaction parameters is crucial for maximizing the yield and efficiency of α-chymotrypsin-catalyzed peptide synthesis. Response Surface Methodology (RSM) and Central Composite Rotatable Design (CCRD) are commonly employed experimental design techniques for this purpose, allowing for the evaluation of multiple factors and their interactions acs.orgacs.orgresearchgate.net.
Solvent System Design and Composition
The solvent system plays a critical role in enzymatic peptide synthesis, influencing enzyme activity, substrate solubility, and product yield. Organic-aqueous solvent mixtures are frequently utilized to enhance synthesis efficiency. For the α-chymotrypsin-catalyzed synthesis of N-Ac-Phe-Tyr-NH2, an optimal solvent composition was identified as a mixture of Tris-HCl buffer (80 mM, pH 9.0), dimethylsulfoxide (DMSO), and acetonitrile (B52724) in a 2:1:1 ratio, which achieved a yield of 73.55% researchgate.netnih.gov. Other studies have explored biphasic systems and the use of organic solvents, which can increase the solubility of nonpolar substrates acs.orgresearchgate.net. Supercritical CO2 systems have also been investigated for enzymatic dipeptide synthesis, showing higher enzymatic activity compared to liquid CO2 or ethyl acetate (B1210297) solutions under certain conditions researchgate.net.
Temperature and pH Effects
Temperature and pH are critical parameters that significantly impact enzyme activity and reaction yield. Studies on the α-chymotrypsin-catalyzed synthesis of N-Ac-Phe-Gly-NH2 indicate that pH has a very significant effect on the yield, with an optimal pH typically around 8.98 to 9.0 acs.orgacs.orgnih.gov. For N-Ac-Phe-Gly-NH2, an optimum temperature of 35.8°C was identified acs.orgacs.orgnih.gov. In the synthesis of N-Ac-Phe-Tyr-NH2, the optimum reaction temperature was determined to be 28.1°C researchgate.netnih.gov. While pH consistently shows a major influence, the effect of reaction temperature and enzyme activity on yield can sometimes be less significant within certain experimental parameters acs.org.
Enzyme Activity and Substrate Molar Ratios
The concentration of the enzyme and the molar ratios of substrates are crucial for achieving high yields. For the synthesis of N-Ac-Phe-Tyr-NH2, an optimal enzyme activity of 98.9 U and a substrate molar ratio (Phe:Tyr) of 1:2.8 were determined researchgate.netnih.gov. In the case of N-Ac-Phe-Gly-NH2 synthesis, optimal conditions included an enzyme activity of 159.2 U acs.orgacs.orgnih.gov. The type of acyl donor can also significantly affect the peptide yield; for example, using carbamoylmethyl (Cam) ester as an acyl donor instead of ethyl ester can significantly improve peptide yields in kinetically controlled reactions researchgate.net. Furthermore, the concentration of the nucleophile can significantly influence the equilibrium yields in thermodynamically controlled reactions researchgate.net.
Table 1: Optimized Reaction Parameters and Yields for α-Chymotrypsin-Catalyzed Synthesis of Ac-Phe Derivatives
| Product Synthesized | Acyl Donor | Nucleophile | Optimal pH | Optimal Temperature (°C) | Optimal Enzyme Activity (U) | Substrate Molar Ratio (Acyl Donor:Nucleophile) | Predicted Yield (%) | Actual Yield (%) | Reference |
| N-Ac-Phe-Gly-NH2 | N-Ac-Phe-OEt | Glycinamide | 8.98 | 35.8 | 159.2 | Not specified | 98.0 | 95.1 | acs.orgacs.orgnih.gov |
| N-Ac-Phe-Tyr-NH2 | N-Ac-Phe-OEt | Tyrosinamide | 9.0 (buffer pH) | 28.1 | 98.9 | 1:2.8 | 87.6 | 85.5 | researchgate.netnih.gov |
Kinetic versus Thermodynamic Control in Enzymatic Peptide Synthesis
Enzyme-catalyzed peptide bond formation generally proceeds via two main strategies: thermodynamic control and kinetic control psu.eduresearchgate.netresearchgate.netredalyc.org.
Thermodynamic Control (TCS) involves the reversal of the hydrolytic breakage of peptide bonds catalyzed by proteases psu.eduresearchgate.netredalyc.org. In this approach, the carboxyl component typically has a free carboxyl terminus, and the reaction proceeds towards equilibrium psu.edu. While this method can achieve high yields at equilibrium, the reaction rates are generally slower psu.eduresearchgate.net.
Kinetic Control (KCS) , on the other hand, employs an activated form of the carboxyl component, most commonly an ester derivative psu.eduredalyc.orgru.nl. In this mechanism, the enzyme acts as a transferase, catalyzing the transfer of an acyl group from the acyl donor to the amino acid nucleophile through an acyl-enzyme intermediate psu.eduresearchgate.net. Kinetic control typically offers relatively high reaction rates and requires a minimal amount of enzyme ru.nl. However, a critical aspect of KCS is the necessity to terminate the reaction once the acyl donor is consumed, as the synthesized peptide product can subsequently undergo hydrolysis psu.eduru.nl. α-Chymotrypsin is frequently utilized in kinetically controlled peptide synthesis due to its transferase activity psu.eduru.nl. The yield of the peptide product in KCS depends on the apparent ratio of transferase-to-hydrolase rate constants ru.nl. Strategies such as conducting reactions in frozen aqueous solutions can significantly improve peptide yields under kinetic control psu.eduresearchgate.nettandfonline.com.
Considerations for Stereochemical Integrity: Prevention of Racemization during Amidation
The preservation of stereochemical integrity is a paramount concern during the amidation of N-acetylphenylalanine (Ac-Phe) to form this compound and its derivatives. Racemization, the loss of the original chiral configuration, can lead to the formation of undesired stereoisomers, potentially altering the biological activity or physicochemical properties of the final compound. fishersci.canih.gov
Mechanisms of Racemization
Racemization primarily occurs during the activation of the carboxyl group of chiral amino acids, with the α-carbon being particularly susceptible. fishersci.cauni.luamericanelements.com Amino acids bearing electron-withdrawing groups on their α-amino moiety, such as the acetyl group in N-acetylphenylalanine, exhibit a heightened tendency to racemize upon activation. uni.lu
Two primary mechanisms contribute to racemization in amide bond formation:
Oxazolone (B7731731) (Azlactone) Formation: This is the most common and well-studied mechanism. fishersci.caumich.edunih.govuni.lumpg.de Upon activation of the carboxylic acid, an intramolecular cyclization can occur, leading to the formation of a five-membered oxazolone intermediate. The α-proton of this oxazolone is highly acidic and can be readily abstracted by a base, allowing for rapid interconversion between the enantiomeric forms (racemization) before the subsequent nucleophilic attack by the amine. fishersci.caumich.edunih.gov
Direct α-Hydrogen Abstraction: In some cases, direct abstraction of the α-hydrogen by a base, particularly strong bases, can lead to racemization without the explicit formation of an oxazolone intermediate. This base-induced proton abstraction is a significant factor contributing to racemization. nih.govmpg.de
Factors Influencing Racemization
Several factors can influence the extent of racemization during amidation reactions:
Coupling Reagents and Additives: The choice of coupling reagent is critical. While carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylcarbodiimide (DIC) are widely used for amide bond formation, they are known to induce racemization if used alone. nih.govnih.gov The addition of N-hydroxy compounds such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), 6-chloro-HOBt, or ethyl 2-hydroxyimino-2-cyanoacetate (OxymaPure) is crucial to suppress racemization. These additives react with the activated amino acid to form less reactive, yet more stable, active esters, which are then less prone to oxazolone formation and subsequent racemization, while still being sufficiently reactive for amidation. americanelements.comnih.govnih.gov HOAt has often demonstrated superior performance in preserving chiral integrity compared to HOBt.
Bases: The nature, basicity, and steric hindrance of the organic base employed significantly impact racemization. Stronger, less hindered bases, such as N,N-diisopropylethylamine (DIEA), tend to promote racemization more readily. Conversely, weaker, sterically hindered bases like 2,4,6-collidine (TMP) result in less racemization. uni.luamericanelements.com
Solvent and Temperature: The reaction solvent and temperature can also influence the rate of racemization. Lowering the reaction temperature can be an effective strategy to reduce racemization. fishersci.canih.gov
Protecting Groups: The type of N-terminal protecting group on the amino acid plays a vital role. Urethane-type protecting groups (e.g., Fmoc, Boc, Z) generally maintain optical purity upon activation because they suppress oxazolone formation. In contrast, N-acyl- or N-benzoyl-protected amino acids, like N-acetylphenylalanine, are more susceptible to racemization due to their propensity to form oxazolones. uni.luumich.edunih.gov
Strategies for Prevention and Control
To minimize racemization during the amidation of N-acetylphenylalanine, several strategies are employed:
Optimized Coupling Reagent/Additive Combinations:
The use of carbodiimides in conjunction with additives like HOBt, HOAt, or OxymaPure is a standard approach. These additives facilitate the formation of active esters that are less prone to racemization. nih.gov
Newer "racemization-free" coupling reagents, such as certain ynamides (e.g., N-methylynetoluenesulfonamide (MYTsA) and N-methylynemethylsulfonamide (MYMsA)), have been reported to prevent racemization during the activation of chiral carboxylic acids, even in the presence of various functional groups. fishersci.canih.gov
Other reagents like Nb(OEt)5 and HSi[OCH(CF3)2]3 have also been explored as racemization-free catalysts/reagents. fishersci.ca
T3P (n-propanephosphonic acid anhydride) in combination with pyridine (B92270) has shown low epimerization in amide bond formation. fishersci.ca
Careful Base Selection: Employing weaker, sterically hindered bases is crucial. For instance, in a study focusing on the TBTU-mediated amidation of N-acetyl-L-phenylalanine, it was found that using pyridine as a base significantly reduced racemization compared to other bases. nih.govuni.lu
Table 1: Effect of Base on Racemization in TBTU-Mediated Amidation of N-Acetyl-L-Phenylalanine
| Base Used | Racemization Outcome (Qualitative) | Reference |
| Pyridine | Reduced racemization | nih.govuni.lu |
| DIPEA | Consistently gave racemization | nih.govuni.lu |
Reaction Condition Control:
Lowering the reaction temperature can effectively reduce the rate of racemization. nih.gov
Minimizing the reaction time is also important, as prolonged reaction times can increase the opportunity for racemization.
Specific protocols, such as pre-activation of the N-protected amino acid with the coupling agent before adding the amine, can also help in minimizing side reactions, including racemization.
Two-phase coupling methods, for example, using a dichloromethane/water mixture with EDC and an additive like 2-hydroxypyridine (B17775) N-oxide (HOPO), have been shown to afford products with low degrees of racemization.
By meticulously controlling these parameters—reagent selection, base choice, and reaction conditions—the stereochemical integrity of this compound and its derivatives can be largely preserved during amidation, ensuring the production of optically pure compounds.
Conformational Landscape and Molecular Interactions of Ac Phe Nh2 and Analogues
Intramolecular Hydrogen Bonding Networks (e.g., C5, C7, C10 motifs)
Intramolecular hydrogen bonds play a pivotal role in defining the stable conformations of peptides. Common motifs, characterized by the number of atoms in the ring formed by the hydrogen bond, include C5 (extended), C7 (γ-turn), and C10 (β-turn) structures sigmaaldrich.comuni.lunih.govnih.govlabsolu.ca.
For N-Acetyl-Phe-amide (Ac-Phe-NH2), the most stable conformer identified in gas-phase studies is an extended beta(L) conformation of the peptide backbone. This conformation is stabilized by a weak but significant NH-pi interaction bridging the aromatic ring of the phenylalanine residue with a neighboring NH group uni.lu. Less abundant conformers have been assigned to gamma-folded backbone conformations that differ in the orientation of the side chain uni.lu.
Analogues such as Ac-Phe-Ala-NH2 exhibit high flexibility, allowing for various non-covalent intramolecular interactions, predominantly C5 or C7 motifs, with C8 and C10 interactions also being possible sigmaaldrich.comnih.gov. In Ac-Sem-Phe-NH2, folded forms are observed, stabilized by a C10 hydrogen bond, indicative of a β-turn, while more extended forms are stabilized by C5 or C7 backbone interactions uni.lu. The dipeptide Ac-Phe-Pro-NH2 can adopt either a β-turn (C10 interaction) or a γ-turn (C7 interaction). The strength of these hydrogen bonds can also influence the compactness of the structure; for instance, the OH···O hydrogen bond in Ac-Phe-Ser-NH2 is stronger than the SH···O bond in Ac-Phe-Cys-NH2, leading to a more compact gamma turn structure in the former.
Role of Aromatic Side Chains in Conformational Preferences
Aromatic side chains, such as that of phenylalanine, significantly influence the conformational preferences of peptides due to their steric bulk and electronic properties. The side chain conformation is typically described by dihedral angles, particularly Χ1 and Χ2. The Χ1 angle is subject to restrictions imposed by steric hindrance between the gamma side chain atom(s) and the main chain. Favored conformations about Χ1 are generally gauche(+), trans, and gauche(-). For residues with an sp2 hybridized gamma atom, like phenylalanine, the Χ2 angle rarely equals 180 degrees, as this would result in an eclipsed conformation.
The aromatic ring of phenylalanine can engage in specific interactions, such as the NH-pi interaction observed in this compound, which contributes to the stabilization of its most stable conformer uni.lu. Aromatic amino acids are known for their hydrophobicity and their active role in protein folding, demonstrating an intrinsic propensity to form hydrophobic domains even in the absence of solvent water molecules. Research indicates that the preferred side-chain conformation for "hot spot" residues, including phenylalanine, is dependent on the backbone's secondary structure. For example, helical phenylalanine residues tend to favor the gauche(+) (g+) Χ1 rotamer, while strand phenylalanine favors gauche(-) (g-), and loop phenylalanine shows preferences for both g+ and anti (a) conformations. The ability of phenylalanine side chains to adopt multiple conformations is crucial for accommodating the binding of various ligands in protein binding pockets.
Interplay between Side Chain and Backbone Conformations
In more complex systems, such as polyglutamine, the conformational behavior is significantly dictated by interactions between the side chain amide linkages and the peptide bonds of the backbone. The formation of aromatic clusters involving contiguous residues can lead to the spontaneous formation of hydrophobic domains in the early stages of protein folding, demonstrating a direct interplay between these hydrophobic clusters and the peptide backbone. Furthermore, the backbone conformational trends of phenylalanine residues are highly dependent on neighboring residues. For instance, phenylalanine adopts a beta conformation when alone (as in N-acetyl-Phe-NH2) or when followed by a proline residue (in N-acetyl-Phe-Pro-NH2), but favors a gammaL conformation when preceded by proline (in N-acetyl-Pro-Phe-NH2). This highlights how local sequence context profoundly influences backbone preferences through subtle interactions. Studies also suggest that the relationship between side chain sequence and folding can be independent of backbone composition, implying that non-protein backbones might still exhibit protein-like structures. Conversely, increased backbone rigidity can impede electron transfer, presumably by restricting the torsional motions required for efficient intramolecular electron transfer along the peptide.
Chirality Effects on Peptide Folding and Secondary Structures
Chirality, the property of a molecule being non-superimposable on its mirror image, profoundly influences peptide folding and the formation of secondary structures. While proteins and most naturally occurring peptides are exclusively composed of L-amino acids, D-amino acids, which are mirror images of their L-counterparts, have been detected in some natural peptides and are increasingly used in peptide design.
The incorporation of D-amino acids into L-peptides can drastically alter their conformational landscape. Chirality alteration of amino acid residues can break the secondary structure of peptides, thereby destroying their assembly structures. For example, the introduction of D-amino acids can disrupt β-sheet structures and destabilize α-helices by inducing kink structures, with the helix-destabilizing ability being highly dependent on the steric hindrance of the amino acid side chains.
D-peptides can assume mirror image conformations of their L-peptide analogues. However, the choice of chirality for individual residues can lead to unique folding forms. For instance, a heterochiral combination (D-L) can exclusively lead to a specific β-turn conformation, whereas homochiral combinations (L-L) may exhibit greater flexibility and a competition with less folded, extended forms. The conformational preferences of D-amino acids can be strategically utilized to promote specific structures, such as using D-Pro to form prime β-turns or to promote multi-stranded β-sheet formation. Beyond structural implications, the chirality of amino acid residues and peptides can also regulate the cell cytotoxicity of peptide assemblies.
Computational and Theoretical Modeling of Conformation
Computational and theoretical modeling are indispensable tools for unraveling the complex conformational preferences and molecular interactions of peptides like this compound. These methods provide atomic-level insights that complement experimental observations, allowing for a deeper understanding of peptide folding mechanisms.
Density Functional Theory (DFT) is a widely applied quantum chemistry method for the geometry optimization and conformational analysis of peptides. It is used to identify stable conformers and their relative energies, often in combination with experimental techniques like IR/UV double-resonance spectroscopy for structural assignment uni.lu.
Various DFT functionals, such as B97-D, B3LYP, and M06, along with different basis sets like 6-311+G(d,p), are employed to accurately describe the electronic structure and interactions within these systems sigmaaldrich.comnih.gov. Dispersion-corrected DFT (DFT-D) is particularly useful for studying aromatic-rich peptides, where non-covalent dispersion interactions play a significant role. DFT calculations are also crucial for assigning structures based on intramolecular hydrogen bonding patterns, including C5, C7, and C10 motifs. Both explicit and implicit solvent models can be incorporated into DFT calculations to investigate conformational preferences in different environments, estimating relative stabilities at various temperatures.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules, including peptides. TD-DFT calculations are employed to analyze the vertical excitation energies and electronic transitions, often providing theoretical UV-Vis spectra that can be compared with experimental data.
For this compound and its analogues, TD-DFT is utilized to evaluate adiabatic zero-point vibrational energy (ZPVE)-corrected excitation energies and to predict the infrared (IR) signatures of their lowest ππ* excited states, particularly amide A vibrational frequencies (NH stretches). The performance of TD-DFT functionals is often benchmarked against higher-level quantum chemistry methods, such as coupled-cluster singles and doubles with perturbative triples (CC2), to ensure accuracy in predicting excited-state properties.
Biochemical and Biophysical Studies of Ac Phe Nh2 Functionality
Enzyme Inhibition Mechanisms and Kinetics
Ac-Phe-NH2 exhibits inhibitory properties against certain enzymes, providing valuable data on their catalytic mechanisms and active site characteristics.
This compound has been identified as a linear non-competitive inhibitor of pepsin-catalyzed hydrolysis reactions nih.govresearchgate.net. Pepsin A, an aspartic protease, is known to preferentially cleave peptide linkages involving aromatic amino acids such as phenylalanine and tyrosine worthington-biochem.com. Studies investigating the pepsin-catalyzed hydrolysis of substrates like Ac-Phe-Phe-Gly and various tryptophan-containing peptides have shown that L-Ac-Phe-NH2, along with related compounds like L-Ac-Phe and L-Ac-Phe-OEt, acts as a non-competitive inhibitor nih.govresearchgate.net.
In non-competitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site where the substrate binds ucdavis.edu. This binding event alters the enzyme's conformation, reducing its catalytic efficiency (Vmax) without affecting its affinity for the substrate (Km) ucdavis.edu. The observation of non-parallel lines in Lineweaver-Burk plots, when plotting the reciprocal of the catalytic rate constant against inhibitor concentration, supports a mechanism where the inhibitor binds to both the free enzyme and the enzyme-substrate (Michaelis) complex nih.govresearchgate.net. This kinetic behavior of this compound provides insights into the allosteric regulation or conformational changes within pepsin A upon inhibitor binding.
Beyond proteolytic enzymes, this compound has been shown to inhibit processes within the ubiquitin-proteasome system. Specifically, this compound functions as a non-competitive inhibitor of polyubiquitin (B1169507) chain elongation targetmol.commedchemexpress.com. The ubiquitin-proteasome pathway is a critical cellular mechanism for protein degradation, involving a cascade of enzymes (E1, E2, and E3) that sequentially attach ubiquitin molecules to target proteins, forming polyubiquitin chains that mark them for degradation embopress.orgki.se.
Research indicates that this compound inhibits this elongation process with a dissociation constant (Ki) of 8 ± 1.2 mM targetmol.commedchemexpress.com. This suggests that this compound interferes with the formation of these ubiquitin chains, potentially by binding to an E2 enzyme or another component involved in the chain elongation process, thereby modulating protein ubiquitylation. This direct inhibitory action highlights this compound's potential as a probe for studying the intricacies of ubiquitin dynamics.
Table 1: Inhibition Constants (Ki) of this compound
| Target Process | Inhibition Type | Ki Value (mM) | Reference |
| Polyubiquitin Chain Elongation | Non-competitive | 8 ± 1.2 | targetmol.commedchemexpress.com |
| PepT1 Transport | Very weak interaction | 16.8 ± 5.64 | nih.gov |
Pepsin A, which is inhibited by this compound, belongs to the class of aspartic proteases worthington-biochem.comuchicago.eduviamedica.pl. These enzymes are characterized by two aspartate residues in their active site that are crucial for catalysis. Studies on various peptides, including those not directly this compound but related in their peptide nature, have provided broader insights into the interactions with aspartic proteases. For instance, peptides containing the non-proteinogenic amino acid statine (B554654) are well-known inhibitors of aspartic proteases, illustrating how specific peptide motifs can confer potent inhibitory activity ontosight.ai. Furthermore, investigations into the kinetics of pepsin action on longer synthetic peptides have suggested that the catalytic site of these enzymes is an extended structure, capable of accommodating and interacting with multiple residues of a substrate or inhibitor uchicago.edu. These insights from related peptide studies underscore the importance of peptide-based inhibitors in dissecting the mechanisms and specificities of aspartic proteases.
Investigations into Protein Folding and Peptide Interactions
This compound and similar short peptides serve as valuable models for understanding the fundamental principles governing protein folding and the intricate interactions between peptide chains. Aromatic amino acids, such as phenylalanine present in this compound, are known to play a crucial role in protein folding due to their hydrophobic nature nih.gov.
Studies employing techniques like infrared-ultraviolet (IR/UV) double resonance laser spectroscopy in the gas phase have investigated the intrinsic propensity of small, aromatic-rich peptides, including Ac-Phe-Phe-NH2 (FF) and Ac-Phe-Phe-Phe-NH2 (FFF), to form hydrophobic domains nih.gov. These studies systematically observed the spontaneous formation of such domains, irrespective of the backbone's secondary structure. Various aromatic-aromatic arrangements were identified, demonstrating the interplay between hydrophobic clusters and the peptide backbone nih.gov. These findings suggest that the formation of aromatic clusters involving contiguous residues can be an efficient process in the early stages of protein folding, preceding the collapse into a tertiary structure nih.gov.
Furthermore, research on model peptides like Ac-Aib-L-Phe-NH2 (where Aib is α-aminoisobutyric acid) has shed light on the formation of β-turns, which are fundamental secondary structures enabling reversals in the peptide chain cea.fr. The conformational preferences of peptides are significantly influenced by intramolecular interactions, including hydrogen bonds, involving both the backbone and side chains researchgate.netru.nl. The study of these capped dipeptides helps to elucidate the role of residue chirality and local interactions in dictating the folding landscape of small peptide chains cea.fr.
Modulation of Biological Signaling Pathways (General Peptide Context)
Peptides, in general, are recognized for their diverse roles in modulating biological signaling pathways, acting as hormones, neurotransmitters, or regulatory molecules. While specific direct modulation of broad signaling pathways by this compound beyond its known enzyme inhibition is not extensively documented in the provided information, its established role as an inhibitor of polyubiquitin chain elongation directly impacts a critical signaling pathway—the ubiquitin-proteasome system targetmol.commedchemexpress.com. This system is central to regulating protein turnover, cell cycle progression, immune responses, and many other cellular processes, thus representing a significant point of modulation in biological signaling. For instance, the acetylation of ubiquitin itself can modulate mono- and polyubiquitylation, affecting downstream signaling events embopress.org. This highlights how even subtle modifications or interactions within the ubiquitin system, such as those mediated by this compound, can have profound effects on cellular signaling.
Membrane Permeation and Transport Studies
The ability of a compound to permeate biological membranes is crucial for its bioavailability and cellular activity. Studies have investigated the unassisted transport of N-acetyl-phenylalanine-amide (NAFA, synonymous with this compound) across artificial lipid membranes nsf.gov. These investigations utilized parallel artificial membrane permeation assay (PAMPA), a technique widely employed to predict passive diffusion across epithelial tissues, relevant for oral absorption and blood-brain barrier penetration nsf.govconicet.gov.ar.
Experiments measured the time constants for NAFA transport across 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) membrane bilayers nsf.gov. At physiological temperature (310K) and neutral pH, the measured time constants were approximately 6 hours in DOPC and 3 hours in POPC nsf.gov. Under more acidic conditions (pH 4.8), the time constants increased to approximately 8 hours in both lipid types nsf.gov. These findings suggest that this compound can passively permeate lipid membranes, with permeation rates influenced by lipid composition and pH.
Table 2: Membrane Permeation of N-acetyl-phenylalanine-amide (NAFA)
| Membrane Type | pH Condition | Temperature (K) | Time Constant (h) | Reference |
| DOPC | Neutral | 310 | ~6 | nsf.gov |
| POPC | Neutral | 310 | ~3 | nsf.gov |
| DOPC | 4.8 | 310 | ~8 | nsf.gov |
| POPC | 4.8 | 310 | ~8 | nsf.gov |
In contrast to passive permeation, studies on the mammalian intestinal peptide transporter PepT1 showed that this compound had a very weak interaction, with a Ki value of 16.8 ± 5.64 mM, indicating limited active transport via this specific peptide transporter nih.gov. This suggests that while passive diffusion through lipid membranes is a viable transport mechanism for this compound, its interaction with active peptide transport systems like PepT1 is minimal.
Analysis of Permeability Coefficients Across Lipid Bilayers
Studies have extensively analyzed the permeability coefficients of this compound across various lipid bilayer systems, providing crucial data on its membrane translocation capabilities. Molecular dynamics (MD) simulations employing free-energy reaction network (FERN) analysis have been utilized to estimate the permeation coefficients of small aromatic peptides, including this compound. For a 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) lipid bilayer, the permeation coefficient for this compound was determined to be 1.7 × 10⁻² cm s⁻¹. This value was notably higher compared to N-acetyltyrosineamide (Ac-Tyr-NH2) and N-acetyltryptophanamide (Ac-Trp-NH2), which exhibited coefficients of 0.51 × 10⁻⁴ cm s⁻¹ and 5.7 × 10⁻⁴ cm s⁻¹, respectively. The observed trend (this compound > Ac-Trp-NH2 > Ac-Tyr-NH2) is attributed to differences in the stability of their rotamers, which influence their interaction with the membrane interior uni.lu.
Experimental measurements using parallel artificial membrane permeation assay (PAMPA) have also investigated the kinetics of this compound transport across DOPC and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) membrane bilayers. At physiological temperature (310 K) and neutral pH (7.2), the transport rate of this compound was found to be significantly faster in POPC compared to DOPC, with measured time constants of approximately 3 hours and 6 hours, respectively. This suggests that the lipid composition of the bilayer plays a measurable role in the rate of transport. In contrast, under acidic conditions (pH 4.8), the translocation rate of this compound in both DOPC and POPC did not vary significantly, with time constants around 8 hours. This indicates that a protonated environment might hinder the transport rate of this compound in POPC, while showing negligible variation in DOPC across different ionic conditions umich.edu.
The permeability of amino acids, including phenylalanine, across lipid bilayers can generally range from approximately 10⁻¹² to 10⁻¹⁰ cm s⁻¹, depending on factors such as lipid composition (e.g., egg phosphatidylcholine (EPC) or dimyristoylphosphatidylcholine (B1235183) (DMPC)). Hydrophobic amino acids typically exhibit permeability coefficients two orders of magnitude higher than hydrophilic forms, reflecting their increased partition coefficients. Furthermore, charge distributions can dramatically alter the permeation rates for modified di-peptides americanelements.comnih.gov.
Table 1: Permeability Coefficients of this compound and Related Peptides Across Lipid Bilayers
| Compound | Lipid Bilayer Type | Permeability Coefficient (cm s⁻¹) | pH | Reference |
| This compound (NAFA) | DOPC | 1.7 × 10⁻² | Not specified (MD simulation) | uni.lu |
| Ac-Tyr-NH2 (NAYA) | DOPC | 0.51 × 10⁻⁴ | Not specified (MD simulation) | uni.lu |
| Ac-Trp-NH2 (NATA) | DOPC | 5.7 × 10⁻⁴ | Not specified (MD simulation) | uni.lu |
Table 2: Transport Kinetics of this compound in Different Lipid Bilayers (Time Constants)
| Lipid Bilayer Type | pH | Time Constant (hours) | Reference |
| DOPC | 7.2 | ~6 | umich.edu |
| POPC | 7.2 | ~3 | umich.edu |
| DOPC | 4.8 | ~8 | umich.edu |
| POPC | 4.8 | ~8 | umich.edu |
Characterization of Peptide Transporters in Cell Models (e.g., Caco-2, PEPT1)
The interaction of this compound with peptide transporters, particularly PEPT1, has been characterized to understand its potential for active cellular uptake. Studies using the Xenopus laevis expression system revealed that this compound exhibits a very weak interaction with the mammalian intestinal peptide transporter PEPT1, with an inhibition constant (Ki) of 16.8 ± 5.64 mM. In contrast, neither phenylalanine (Phe) nor phenylalanine-amide (Phe-NH2) demonstrated measurable affinity for PEPT1 nih.gov. This suggests that the N-acetyl group and the C-terminal amide group on phenylalanine significantly alter its interaction with the transporter compared to the free amino acid or its simple amide.
PEPT1 is a crucial H⁺-dependent peptide transporter belonging to the POT (Proton-coupled Oligopeptide Transporter) family (SLC15), primarily expressed in the brush border membranes of intestinal epithelial cells, such as Caco-2 cells nih.gov. It plays a vital role in the absorption of dipeptides and tripeptides, as well as various peptide-like drugs nih.gov. The affinity of peptides for PEPT1 is influenced by their hydrophobicity, molecular weight, charge, size, and side chain flexibility. While PEPT1 efficiently transports dipeptides and tripeptides, single amino acids and tetrapeptides are generally not recognized or transported by this system. The weak interaction of this compound with PEPT1 aligns with the transporter's preference for di- and tripeptides, implying that this compound, as a modified single amino acid, does not fit the optimal structural requirements for high-affinity binding or transport by PEPT1.
Table 3: Interaction of this compound and Related Compounds with PEPT1
| Compound | PEPT1 Interaction (Ki) | Affinity Classification | Reference |
| This compound | 16.8 ± 5.64 mM | Very Weak | nih.gov |
| Phe | No measurable affinity | N/A | nih.gov |
| Phe-NH2 | No measurable affinity | N/A | nih.gov |
| Ac-Phe | 1.81 ± 0.37 mM | Medium | nih.gov |
| Phe-Tyr | 0.10 ± 0.04 mM | High | nih.gov |
Influence of Conformational Changes on Membrane Passage
The conformational dynamics of this compound significantly influence its ability to traverse biological membranes. The observed differences in permeability coefficients among this compound, Ac-Tyr-NH2, and Ac-Trp-NH2 across lipid bilayers are directly linked to variations in the stability of their rotamers uni.lu. Rotamers are specific conformations arising from rotations around single bonds. The relative stability of these different rotational isomers dictates how easily the molecule can adopt membrane-favorable conformations and thus permeate the bilayer. Furthermore, studies indicate that as these ligands move deeper into the membrane, their structures tend to rigidify, suggesting a conformational adaptation or constraint within the hydrophobic environment of the lipid bilayer uni.lu.
Molecular dynamics simulations have shown that the passive permeation of this compound (NAFA) across lipid bilayers involves specific free energy barriers. For instance, free energy barriers of 14, 12, and 10 kJ mol⁻¹ have been reported for NAFA in different bilayer systems (DOPC 50, POPC 50, and POPC 40, respectively) umich.edu. This compound, being a blocked phenylalanine derivative, possesses both a hydrophilic backbone and a hydrophobic side chain. This dual nature results in a smaller free energy barrier near the membrane interface, where the backbone can interact with the aqueous region at larger z-values (distances from the bilayer center) and the hydrophobic side chain can interact with the lipid environment at smaller z-values. This dynamic interplay between the molecule's conformation and its environment facilitates its entry into the membrane umich.edu.
Supramolecular Self Assembly and Advanced Material Applications
Formation of Ordered Nanostructures from Ac-Phe-NH2-Containing Peptides
Peptides incorporating the this compound sequence can self-assemble in aqueous environments to form hierarchical structures such as fibrils, nanotubes, and hydrogels. This self-assembly is a bottom-up process where individual peptide molecules associate to form larger, more complex architectures. The Phe-Phe motif is recognized as a versatile and powerful driver for the self-assembly of short peptides into a range of nanostructures and hydrogels. mdpi.comnih.gov
The self-assembly of phenylalanine and its derivatives is a well-documented phenomenon leading to the formation of highly ordered and stable fibrillar structures. rsc.orgresearchgate.net The process is influenced by factors such as pH, concentration, and the nature of the solvent. researchgate.net For instance, the dipeptide L-Phe-L-Phe (FF), a core recognition motif in Alzheimer's β-amyloid polypeptide, is known to self-assemble into various functional nanostructures, including nanotubes and nanofibrils. scispace.com These structures are stabilized by a combination of intermolecular forces. nih.gov While the single amino acid phenylalanine can form fibrils, dipeptides like Phe-Phe and its derivatives are particularly effective at forming diverse nanomorphologies, including nanotubes, spheres, and vesicles. rsc.orgresearchgate.net The specific morphology can be controlled by experimental conditions; for example, varying the concentration of a cationic dipeptide (H-Phe-Phe-NH2) can lead to a reversible transformation between nanotubes and vesicle-like structures. scispace.com
Research has shown that even tripeptides containing the Phe-X-Phe motif can form fibrillar assemblies, underscoring the importance of the phenylalanine residues in driving this organization. rsc.org These fibrils can further assemble into more complex structures, such as the microtubes observed with L-Phe-L-Phe. acs.org
Table 1: Examples of Nanostructures Formed by Phenylalanine-Containing Peptides
| Peptide Motif | Observed Nanostructure | Typical Dimensions | Reference |
|---|---|---|---|
| Ac-(FKFE)2-NH2 | β-sheet nanoribbons | 8 nm wide | researchgate.net |
| Ac-(FK)2(FE)2-NH2 | β-sheet nanoribbons | 4 nm wide | researchgate.net |
| d-Phe-l-Phe | Homogeneous nanofibrils | 4 nm diameter | acs.org |
| Fmoc-F5-Phe | Entangled fibrillar structures | Bundle heights of ~3 nm | researchgate.net |
Under specific conditions, the self-assembled fibrillar networks of this compound-containing peptides can entrap large amounts of water, leading to the formation of supramolecular hydrogels. acs.org Hydrogelation is a macroscopic manifestation of the nanoscale self-assembly process, occurring when the nanofibers form an entangled, cross-linked network that immobilizes the solvent. researchgate.net
The mechanism of hydrogelation is often triggered by a change in environmental conditions that promotes peptide self-assembly. Common methods include:
pH Adjustment : Many phenylalanine-derived gelators are soluble under basic conditions due to the deprotonation of carboxylic acid groups. A gradual decrease in pH, for instance, through the hydrolysis of glucono-δ-lactone (GdL), can neutralize the charge repulsion and initiate self-assembly and gelation. rsc.org
Solvent Exchange : Gelators can be dissolved in a good organic solvent (like DMSO) and then diluted into an aqueous solution where they are less soluble. This change in solvent environment triggers the self-assembly process. rsc.org
The resulting hydrogels are often thixotropic, meaning they can exhibit shear-thinning and self-healing properties. rsc.org The entanglement of fibrils through non-covalent crosslinking is a key factor in the gelation process. researchgate.net While diphenylalanine itself does not typically form hydrogels, its derivatives, particularly those with N-terminal modifications like the Fmoc group, are well-known hydrogelators. mdpi.com
Non-Covalent Interactions Driving Self-Assembly
The formation and stability of the ordered nanostructures derived from this compound-containing peptides are governed by a suite of specific non-covalent intermolecular interactions. nih.gov The primary driving forces include π-stacking interactions between the aromatic side chains of phenylalanine and the extensive network of hydrogen bonds.
The aromatic phenyl ring of the phenylalanine residue is crucial for the self-assembly process, primarily through π-π stacking interactions. nih.gov This interaction involves the face-to-face or edge-to-face stacking of the aromatic rings, which contributes significantly to the stabilization of the resulting nanostructures. nih.govresearchgate.net Studies have demonstrated that π-stacking is a key factor in the formation of amyloid-like fibrils and other ordered aggregates. rsc.orgnih.gov The electronic nature of the aromatic ring can influence the strength of these interactions; for example, the introduction of electron-withdrawing groups on the phenyl ring can still permit aggregation and fibril formation. nih.gov The presence of π-π stacking can be detected spectroscopically, as it often results in characteristic shifts in fluorescence or Raman spectra. nih.govresearchgate.net These aromatic interactions are considered a primary determinant for molecular recognition and self-assembly in phenylalanine-derived molecules. researchgate.net
Hydrogen bonding is another critical force that directs the self-assembly and ensures the structural integrity of the resulting nanomaterials. acs.org In peptide backbones, the amide (-CONH-) groups provide both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of extensive hydrogen-bonding networks. These interactions are fundamental to the formation of secondary structures like β-sheets, which often serve as the foundation for fibril and nanotube architectures. researchgate.netacs.org
Water molecules can also play a crucial role by mediating hydrogen bonds between peptide molecules, further stabilizing the assembled structure. nih.govnih.gov The interplay between hydrogen bonding and π-π stacking creates a synergistic effect, leading to the formation of stable and well-ordered supramolecular polymers. nih.govacs.org
Engineering of Nanoscale Morphologies through Chemical Modification
The morphology and properties of the self-assembled nanostructures can be precisely controlled by making subtle chemical modifications to the peptide building blocks. Altering the peptide sequence or introducing non-natural amino acids or functional groups can have a profound impact on the self-assembly process. researchgate.net
For example, halogenation of the phenylalanine ring has been shown to be an effective strategy for tailoring the supramolecular organization. Fluorination of a d-Phe-l-Phe dipeptide allowed for the formation of nanotubes similar to the non-halogenated parent molecule, while iodination resulted in a different packing arrangement, hindering nanotube formation but enhancing hydrogel stability. acs.org This demonstrates that even minor atomic substitutions can alter the delicate balance of non-covalent interactions, leading to different macroscopic properties. acs.org Similarly, the stereochemistry of the amino acids (heterochirality vs. homochirality) can dramatically influence the resulting morphology, with a heterochiral d-Phe-l-Phe peptide forming homogeneous nanofibrils and stable hydrogels, in contrast to the heterogeneously sized microtubes formed by the homochiral l-Phe-l-Phe. acs.org
Table 2: Effect of Chemical Modification on Self-Assembly of Phe-Phe Peptides
| Peptide | Modification | Resulting Nanostructure/Property | Reference |
|---|---|---|---|
| l-Phe-l-Phe | Homochiral | Heterogeneously sized microtubes, metastable gel | acs.org |
| d-Phe-l-Phe | Heterochiral | Homogeneous 4 nm wide fibrils, stable transparent hydrogel | acs.org |
| d-Phe-l-Phe derivative | Fluorination | Nanotube formation with intermediate bundling | acs.org |
| d-Phe-l-Phe derivative | Iodination | Hindered nanotube formation, enhanced hydrogel stability | acs.org |
Structure Activity Relationship Sar and Peptide Design Principles
Impact of N-Terminal Acetylation and C-Terminal Amidation on Bioactivity
N-terminal acetylation and C-terminal amidation are common modifications in peptide chemistry, frequently employed to enhance the stability and bioactivity of synthetic peptides. These modifications effectively neutralize the terminal charges of the peptide backbone, mimicking the uncharged ends often found in native proteins and hormones mdpi.comlifetein.comhongtide.comjpt.com.
Impact of N-Terminal Acetylation: N-terminal acetylation, the addition of an acetyl group to the N-terminus, removes the positive charge of the free amino group. This modification has several key effects on peptide properties:
Impact of C-Terminal Amidation: C-terminal amidation, the conversion of the C-terminal carboxyl group (-COOH) to an amide (-CONH2), removes the negative charge at this end of the peptide. This modification is frequently observed in naturally occurring bioactive peptides and hormones jpt.comzoores.ac.cnjmb.or.krbiorxiv.orgbiosynth.com. Its effects include:
The combined effect of N-terminal acetylation and C-terminal amidation often results in peptides with superior stability and enhanced biological activity compared to their unmodified counterparts. For instance, studies have shown that peptides with both modifications are almost completely protected from proteolytic digestion in serum compared to unmodified or singly modified peptides unicam.it.
Table 1: Effects of N-Terminal Acetylation and C-Terminal Amidation on Peptide Properties
| Modification Type | Effect on Charge | Impact on Proteolytic Stability | Impact on Conformational Stability | Impact on Bioactivity/Receptor Binding | Other Impacts |
|---|---|---|---|---|---|
| N-Terminal Acetylation | Removes positive charge | Increased (against aminopeptidases) lifetein.comfrontiersin.orgunicam.itcreative-peptides.comresearchgate.netnih.gov | Can promote helix formation frontiersin.orgresearchgate.net | Variable; often enhanced lifetein.comfrontiersin.orgresearchgate.net | Mimics native proteins, improves cell permeability mdpi.comlifetein.comhongtide.com |
| C-Terminal Amidation | Removes negative charge | Increased (against carboxypeptidases) jpt.comfrontiersin.orgunicam.itbiosynth.com | Can stabilize α-helix jmb.or.krresearchgate.net | Often essential for full activity; enhanced jpt.comjmb.or.krbiosynth.comacs.orgresearchgate.net | Improves cell permeability, prolongs shelf life mdpi.comlifetein.comhongtide.combiosynth.com |
Rational Design of Ac-Phe-NH2-Derived Peptide Ligands
The rational design of this compound-derived peptide ligands involves systematic modifications to optimize their pharmacological properties. This approach leverages a deep understanding of SAR to tailor peptides for specific biological targets.
Incorporation of Non-Proteinogenic Amino Acids
The introduction of non-proteinogenic (unnatural) amino acids into peptide sequences derived from this compound is a powerful strategy to overcome limitations of natural peptides, such as poor metabolic stability, low bioavailability, and limited conformational diversity. These synthetic amino acids offer a broader range of chemical functionalities and structural features that can significantly impact peptide properties.
Key Benefits of Non-Proteinogenic Amino Acids:
Examples of Non-Proteinogenic Amino Acids and Their Applications:
Table 2: Impact of Selected Non-Proteinogenic Amino Acids on Peptide Properties
| Non-Proteinogenic Amino Acid Type | Typical Structural Feature | Primary Impact on Peptide Property | Example Effect |
|---|---|---|---|
| D-amino acids | Stereochemical inversion | Increased proteolytic stability arvojournals.org | Resistance to L-amino acid specific proteases |
| N-methyl amino acids | Methyl group on backbone N | Reduced backbone flexibility, increased permeability arvojournals.org | Enhanced cell penetration, altered receptor binding |
| α,α-disubstituted amino acids | Two substituents on α-carbon | Conformational restriction arvojournals.org | Promotion of helical structures |
| β-amino acids | Extended backbone | Altered secondary structure, protease resistance arvojournals.org | Different helical/sheet arrangements |
| Fluoroamino acids | Fluorine substitution | Modulated pKa, lipophilicity | Fine-tuning of binding interactions |
Effects of Amino Acid Substitutions and Modifications
Systematic amino acid substitutions and modifications within this compound-derived peptide ligands are fundamental to SAR studies, allowing researchers to pinpoint residues critical for activity and optimize interactions with target receptors. These changes can range from conservative substitutions to more drastic alterations of side chains or backbone elements.
Key Principles and Effects:
Detailed Research Findings (General Principles Applicable to this compound Derivatives): Research often involves alanine (B10760859) scanning, where each residue in a peptide is systematically replaced by alanine to identify critical residues. Non-conservative substitutions are then explored to optimize interactions. For example, in studies of peptide ligands, substituting a key aromatic residue like phenylalanine (Phe) with other aromatic or aliphatic residues can reveal the importance of π-stacking or hydrophobic interactions. The position of the substitution within the peptide sequence is also critical, as residues in the core of the binding motif often have a more pronounced effect than those at the periphery.
Table 3: General Effects of Amino Acid Substitutions on Peptide Bioactivity
| Type of Substitution | Effect on Side Chain Property | Potential Impact on Bioactivity |
|---|---|---|
| Hydrophobic to Hydrophilic | Decreased lipophilicity | Reduced membrane permeability, altered receptor binding |
| Charged to Uncharged | Neutralized charge | Modified electrostatic interactions, altered solubility |
| Small to Bulky | Increased steric hindrance | Steric clashes, altered binding pocket fit |
| Hydrogen bond donor to acceptor (or vice versa) | Altered H-bonding | Modified specific interactions with receptor |
| Proline insertion | Conformational kink | Induction of turns, altered backbone flexibility |
Conformational Constraints and Cyclization Strategies
Conformational constraints and cyclization strategies are powerful tools in peptide design to rigidify the peptide structure, pre-organizing it into a bioactive conformation. This approach can significantly improve receptor affinity, selectivity, and metabolic stability of this compound-derived ligands. By limiting the number of accessible conformations, the entropic penalty upon binding is reduced, leading to stronger interactions.
Methods of Introducing Conformational Constraints:
Detailed Research Findings (General Principles Applicable to this compound Derivatives): The efficacy of conformational constraints is highly dependent on the target receptor and the desired bioactive conformation. For instance, if the linear this compound derivative adopts a specific turn or helical structure when binding to its receptor, then cyclization strategies that stabilize this particular conformation are likely to enhance affinity. Research often involves comparing the binding affinity and proteolytic stability of linear peptides with their cyclic analogs. Studies have shown that cyclization can lead to a significant increase in potency and selectivity by pre-organizing the peptide into a biologically active conformation, reducing the entropic cost of binding. For example, cyclic peptides have been developed with improved activity against various targets, including G-protein coupled receptors and protein-protein interactions.
Table 4: Common Conformational Constraint Strategies and Their Effects
| Strategy Type | Mechanism of Constraint | Primary Impact on Peptide Properties |
|---|---|---|
| Cyclization (e.g., head-to-tail, side chain-to-side chain) | Formation of a covalent ring structure | Increased proteolytic stability, pre-organization for binding, enhanced affinity/selectivity |
| D-amino acid incorporation | Altered local stereochemistry arvojournals.org | Local conformational changes, protease resistance arvojournals.org |
| N-methylation | Restricted backbone rotation | Reduced flexibility, improved cell permeability |
| Hydrocarbon stapling | Intramolecular hydrocarbon bridge | Stabilization of α-helical structures |
Development of Ligand Pharmacophore Models for Receptor Targeting
The development of ligand pharmacophore models is a critical step in the rational design of this compound-derived peptide ligands for specific receptor targeting. A pharmacophore represents the essential steric and electronic features of a ligand that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. These models are derived from the SAR data of a series of active ligands and provide a three-dimensional map of the receptor's binding site.
Process of Pharmacophore Model Development:
Application to this compound-Derived Ligands: For this compound-derived peptide ligands, pharmacophore models help in:
Detailed Research Findings (General Principles Applicable to this compound Derivatives): In the context of this compound-derived peptides, pharmacophore models might reveal that the acetyl group, the phenylalanine side chain, and the C-terminal amide are critical features. For instance, a model might indicate that a hydrophobic pocket accommodates the phenyl ring of Phe, while specific hydrogen bond interactions are required from the acetyl carbonyl and the C-terminal amide. The spatial distances and angles between these features would then define the pharmacophore. Such models are invaluable for optimizing the lead compounds and designing highly specific peptide therapeutics.
Table 5: Common Pharmacophoric Features and Their Significance
| Pharmacophoric Feature | Description | Role in Ligand-Receptor Interaction |
|---|---|---|
| Hydrogen Bond Donor | Atom capable of donating a hydrogen bond | Specific recognition, strong directional interactions |
| Hydrogen Bond Acceptor | Atom capable of accepting a hydrogen bond | Specific recognition, strong directional interactions |
| Hydrophobic Feature | Region favoring non-polar interactions | Van der Waals forces, hydrophobic effect |
| Positive Ionizable | Positively charged group | Electrostatic interactions, salt bridges |
| Negative Ionizable | Negatively charged group | Electrostatic interactions, salt bridges |
| Aromatic Ring | Planar aromatic system | π-stacking, hydrophobic interactions |
Analytical and Spectroscopic Characterization Techniques for Ac Phe Nh2 Research
Biophysical Techniques for Interaction and Structural Dynamics
Biophysical techniques are crucial for elucidating the solution-state behavior of Ac-Phe-NH2, including its secondary structure, conformational changes, and interactions with its environment.
Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy is a widely employed technique for determining the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules portlandpress.comjascoinc.com. For peptides, the far-UV region (180-250 nm) of the CD spectrum is particularly informative, as it probes the transitions within the peptide backbone, revealing characteristic signatures for various secondary structures such as alpha-helices, beta-sheets, turns, and random coils jascoinc.comunits.it.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique used to investigate the biochemical environment and interactions of molecules containing intrinsic fluorophores. Phenylalanine, present in this compound, is one of the three aromatic amino acids (along with tryptophan and tyrosine) that exhibit intrinsic fluorescence when excited with UV light uomustansiriyah.edu.iqpnas.org.
Phenylalanine typically absorbs UV light at approximately 257 nm and emits fluorescence at around 282 nm uomustansiriyah.edu.iq. Although phenylalanine's intrinsic fluorescence is generally weaker compared to tryptophan or tyrosine, it can still provide valuable information about its local environment, conformational changes, or interactions with other molecules. Changes in fluorescence intensity or shifts in emission wavelength can indicate alterations in the polarity of the surrounding solvent or the formation of aggregates rsc.orguomustansiriyah.edu.iqresearchgate.net. For example, studies on Ac-Phe-Phe-NH2 and Ac-Phe-Glu-Phe-NH2 have utilized fluorescence to probe molecular interactions and self-assembly events rsc.orgresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed solution structure, dynamics, and intermolecular interactions of peptides like this compound walisongo.ac.idchemrxiv.orgacs.org. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied.
Key NMR Parameters and Their Significance for this compound:
¹H NMR: The proton NMR spectrum of this compound would feature distinct signals for the acetyl methyl protons, the phenylalanine alpha-proton, beta-protons, aromatic protons, and the amide protons from both the acetyl group and the C-terminal amide. Amide NH signals typically appear downfield (e.g., around 8.5 ppm for phenylalanine amide NH), and their chemical shifts are highly sensitive to hydrogen bonding and solvent exposure chemrxiv.orgacs.org.
¹³C NMR: Carbon-13 NMR provides information about the carbon backbone and side chain carbons, with chemical shifts sensitive to the electronic environment.
2D NMR Techniques:
COSY (Correlated Spectroscopy): Identifies protons that are scalar-coupled (typically within 2 or 3 bonds), allowing for the assignment of adjacent protons within the phenylalanine residue walisongo.ac.iduzh.ch.
TOCSY (Total Correlation Spectroscopy): Reveals all protons within the same spin system (i.e., within the same amino acid residue), aiding in the complete assignment of phenylalanine's protons chemrxiv.orguzh.ch.
NOESY (Nuclear Overhauser Effect Spectroscopy): (Though not explicitly detailed for this compound in snippets, it's a standard technique) Provides information about through-space proximity of protons, crucial for determining the three-dimensional conformation of the peptide in solution and identifying intermolecular contacts in self-assembled states.
Studies on similar peptides, such as Ac-Phe-Ser-NH2, demonstrate the resolution of various proton types (amide, aromatic, alpha, beta, aliphatic) in their ¹H NMR spectra chemrxiv.org. The sensitivity of chemical shifts to sequence differences and conformational states makes NMR a powerful technique for studying this compound's behavior in various conditions walisongo.ac.id. Solid-state NMR can further complement these studies by providing insights into the molecular packing and hydrogen bonding networks within ordered supramolecular assemblies csic.es.
Microscopic and Diffraction Techniques for Supramolecular Assemblies
When this compound or its derivatives self-assemble into higher-order structures, microscopic and diffraction techniques become indispensable for visualizing their morphology and determining their atomic-level arrangement.
Transmission Electron Microscopy (TEM)
Observed Morphologies in Related Systems:
Nanofibers and Nanoribbons: Many short peptides, including those containing phenylalanine, are known to self-assemble into fibrillar or ribbon-like structures nsf.govrsc.orgresearchgate.netresearchgate.netresearchgate.net. For instance, Ac-Phe-Glu-Phe-NH2 has been observed to form elongated ribbons rsc.org.
Tubular Structures: The diphenylalanine core motif (Phe-Phe) has been shown to self-assemble into highly ordered tubular structures, as observed for Ac-Phe-Phe-NH2 acs.org.
Cryo-TEM: This variant of TEM is particularly useful as it allows for the imaging of hydrated samples, preserving the native morphology of the self-assembled structures without dehydration artifacts rsc.orgresearchgate.net.
While specific TEM images of this compound alone are not commonly highlighted in the provided search results, the technique is fundamental for characterizing the supramolecular assemblies of Ac-capped peptides with phenylalanine residues, providing crucial visual data on their self-assembly propensity and resulting nanostructures.
X-ray Diffraction
X-ray Diffraction (XRD), encompassing both single crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD), is a cornerstone technique for determining the atomic arrangement within crystalline materials. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for understanding peptide self-assembly nih.govijcce.ac.iramericanpharmaceuticalreview.commdpi.com.
Applications for this compound:
Crystal Structure Determination: this compound itself has been characterized by X-ray diffraction. Data from the Crystallography Open Database indicates that its crystal structure (chemical name N-acetyl-L-phenylalanyl-NH2, formula C11H14N2O2) has been determined using powder diffraction at an ambient temperature of 298 K, with a diffraction radiation wavelength of 0.69968 Å crystallography.net. This confirms its ability to form crystalline phases.
Supramolecular Assembly Analysis: For self-assembling peptides, XRD is vital for understanding the packing motifs within the higher-order structures. For example, the crystal structure of Ac-Phe-Phe-NH2 revealed a canonical β-sheet structure at the atomic level, providing insights into amyloid-like formation weizmann.ac.il. X-ray crystallography has also been used to study the binding of p53-peptidomimetics containing Ac-Phe, revealing conformational changes in binding clefts nih.govrcsb.orgebi.ac.uk.
Polymorphism and Phase Identification: PXRD is particularly useful for identifying different crystalline forms (polymorphs), assessing sample purity, and determining the crystalline or amorphous nature of a compound nih.govamericanpharmaceuticalreview.com. This is crucial for quality control and understanding the stability of peptide assemblies.
The data obtained from X-ray diffraction complements microscopic imaging by providing atomic-level details of the molecular packing and interaction networks that drive the formation and stability of this compound's supramolecular assemblies.
Q & A
Q. What are the recommended protocols for synthesizing AC-PHE-NH2 to ensure reproducibility?
- Methodological Answer : Synthesis should follow a stepwise approach:
- Reaction Conditions : Specify solvent systems (e.g., DMF, THF), temperature ranges, and reaction times. Use inert atmospheres if moisture-sensitive reagents are involved .
- Purification : Employ column chromatography with detailed solvent gradients or recrystallization parameters. Report retention factors (Rf) and melting points .
- Characterization : Include NMR (¹H, ¹³C), IR, and mass spectrometry data. For novel compounds, provide high-resolution mass spectrometry (HRMS) and elemental analysis .
- Reproducibility : Document batch-to-batch variability and purity assessments (e.g., HPLC with >95% purity thresholds) .
Q. Table 1: Key Characterization Parameters
| Technique | Parameters to Report | Example for this compound |
|---|---|---|
| ¹H NMR | Solvent, δ (ppm), multiplicity, coupling constants | DMSO-d6, δ 7.2–7.4 (m, aromatic H) |
| HPLC | Column type, mobile phase, retention time | C18, 70:30 H2O:MeCN, tR = 8.2 min |
| HRMS | Observed m/z, calculated m/z, error (ppm) | Observed: 265.1184 [M+H]⁺; Calculated: 265.1190 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?
- Methodological Answer :
- NMR Spectroscopy : Assign all proton and carbon environments, noting diastereotopic protons or conformational dynamics. Use 2D techniques (COSY, HSQC) for complex structures .
- IR Spectroscopy : Highlight functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns. For stability studies, track degradation products .
- X-ray Crystallography : If crystals are obtained, report crystallographic data (CCDC number, unit cell parameters) to confirm stereochemistry .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Variable Analysis : Compare experimental conditions (e.g., cell lines, assay protocols, compound concentrations). Differences in solvent (DMSO vs. saline) or incubation times may explain discrepancies .
- Statistical Rigor : Apply ANOVA or t-tests to assess significance. Report p-values and confidence intervals to contextualize results .
- Meta-Analysis : Systematically review literature using databases like PubMed or SciFinder, weighting findings by sample size and methodological quality (e.g., blinded vs. unblinded studies) .
Q. Table 2: Common Variables Influencing Biological Activity
| Variable | Example Impact |
|---|---|
| Solvent | DMSO >1% may inhibit cell growth |
| Assay Type | Colorimetric vs. fluorometric readouts alter sensitivity |
| Purity | Impurities >5% may confound dose-response curves |
Q. What advanced computational methods can predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Validate with experimental IC50 values .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energies (MM/PBSA) .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .
Methodological Best Practices
Q. How can researchers ensure ethical and transparent reporting of this compound studies?
- Answer :
- Data Availability : Deposit raw NMR, HPLC, and bioassay datasets in repositories like Zenodo or Figshare. Reference these in supplementary materials .
- Conflict of Interest : Disclose funding sources (e.g., NIH grant numbers) and affiliations that may influence interpretation .
- Ethical Compliance : For in vivo studies, include animal welfare protocols (IACUC approval) or human subject consent forms if applicable .
Q. What strategies optimize literature reviews for this compound research?
- Answer :
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
